molecular formula C23H27N5O4 B2985104 3-cinnamyl-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919010-09-6

3-cinnamyl-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2985104
CAS RN: 919010-09-6
M. Wt: 437.5
InChI Key: APPFHZYLMXTFBG-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cinnamyl-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H27N5O4 and its molecular weight is 437.5. The purity is usually 95%.
BenchChem offers high-quality 3-cinnamyl-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cinnamyl-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Binding Studies

A study conducted by Czaplicki et al. (1996) on a related purine derivative explored its binding interactions with herpes simplex virus thymidine kinase (HSV1 TK) using transferred NOE experiments. This research provides insights into the conformational preferences of similar compounds when bound to protein targets, revealing a specific conformation in the bound state, which may have implications for drug design and understanding the mechanism of action for related molecules (Czaplicki et al., 1996).

Synthesis and Modification

Simó et al. (1998) discussed the synthesis of structurally similar imidazo purine diones through intramolecular alkylation, highlighting methods that could potentially be applied to the synthesis of the specified compound. This work is crucial for understanding the chemical properties and potential modifications to enhance the molecule's biological activity or specificity (Simó et al., 1998).

Biological Activity and Potential Therapeutic Applications

Research by Parkin and Harnden (1982) on acyclic analogs of purine and imidazole nucleosides, including derivatives with hydroxyethoxy groups, provides a foundation for understanding the biological activities of these compounds. These findings could suggest potential therapeutic applications of the specified compound in targeting viral enzymes or modulating nucleoside activity in biological systems (Parkin & Harnden, 1982).

Antiviral and Antidepressant Potential

Venkataram and Bruice (1984) studied a flavin derivative for insights into enzymatic reactions, which could be relevant for understanding the reactivity and potential enzymatic interactions of similar compounds. This knowledge is essential for the development of new drugs with improved efficacy and specificity (Venkataram & Bruice, 1984).

properties

IUPAC Name

6-[2-(2-hydroxyethoxy)ethyl]-4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O4/c1-16-17(2)28-19-20(24-22(28)26(16)12-14-32-15-13-29)25(3)23(31)27(21(19)30)11-7-10-18-8-5-4-6-9-18/h4-10,29H,11-15H2,1-3H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPFHZYLMXTFBG-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCOCCO)N(C(=O)N(C3=O)CC=CC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C3=C(N=C2N1CCOCCO)N(C(=O)N(C3=O)C/C=C/C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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